molecular formula C16H14O2 B1282477 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 86045-82-1

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1282477
CAS No.: 86045-82-1
M. Wt: 238.28 g/mol
InChI Key: SHWDWAGEQXIWRK-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,3-dihydro-1H-inden-1-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalyst Selection: Choosing an efficient catalyst to facilitate the nucleophilic substitution reaction.

    Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.

    Reduction: Formation of benzyloxy-substituted alcohols.

    Substitution: Formation of various substituted indanones depending on the substituent introduced.

Scientific Research Applications

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to its observed effects, such as antimicrobial or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy-substituted compound with different functional groups.

    4-(benzyloxy)benzyl chloride: A benzyloxy-substituted benzyl chloride with distinct reactivity.

Properties

IUPAC Name

4-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDWAGEQXIWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545102
Record name 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86045-82-1
Record name 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 60% sodium hydride (0.18 g) in dimethylformamide (22 mL), 4-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 g) was added and the resultant reaction mixture was stirred at room temperature for 1 hour. Then, into the reaction mixture, a solution of benzyl bromide (1.3 g) in DMF (15 mL) was added dropwise at 80° C. and at the same temperature, the resultant reaction mixture was heated with stirring for 30 minutes. Further, to the reaction mixture, sodium hydride (0.09 g) and benzyl bromide (0.30 g) were further added and the resultant reaction mixture was heated with stirring for 2 hours. To the reaction mixture, a saturated aqueous solution of ammonium chloride was added and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with saturated saline and was dried over sodium sulfate anhydride. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=5:1) to obtain 4-benzyloxy-2,3-dihydro-1H-inden-1-one (1.2 g) as a white solid. The obtained white solid was subjected to a reaction according to the method of (Example 124) to obtain the subject compound (1.1 g) as a white solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
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0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4.44 g (0.03 m) of 4-hydroxy-1-indanone in 50 ml of dimethylformamide is added 4.15 g (0.03 m) of potassium carbonate with stirring followed by the dropwise addition of 3.8 g (0.03 m) of benzyl chloride. The reaction mixture is heated at steam bath temperature for 3 hours, then cooled and diluted with water. The aqueous mixture is extracted with ethyl acetate and the extract is washed with water, dried over anhydrous sodium sulfate and concentrated to dryness in vacuo. The residue is triturated with ether and concentrated to dryness to yield: 5.86 g (82%) of a brown solid, m.p. 70°-73° C., sufficiently pure to be used in the next step.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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